

A Technical Guide to the Physicochemical Properties of Fmoc-D-Threonine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine

Cat. No.: B557613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-threonine (N- α -Fmoc-D-threonine) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).^[1] As an N-terminally protected form of the non-proteinogenic D-threonine, it serves as a fundamental building block for the synthesis of custom peptides. The incorporation of D-amino acids is a key strategy in medicinal chemistry to enhance the proteolytic stability of peptide-based drug candidates, thereby extending their circulating half-life.^[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides stable protection under acidic conditions but is readily cleaved by a weak base, such as piperidine, making it ideal for the orthogonal synthesis strategies that dominate modern peptide chemistry.^{[3][4]}

This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-threonine, detailed experimental protocols for its application and analysis, and the biological context for its use in drug development.

Core Physicochemical Properties

The fundamental properties of Fmoc-D-threonine are summarized below. These values are critical for reaction setup, purification, and analytical characterization.

Property	Value	Reference(s)
Synonyms	Fmoc-D-Thr-OH, N-(9-Fluorenylmethoxycarbonyl)-D-threonine	[1] [5]
CAS Number	118609-38-4; 157355-81-2	[1]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[1] [5]
Molecular Weight	341.36 g/mol	[5]
Appearance	White to off-white powder or crystalline solid	[1] [5]
Melting Point	95 - 97 °C	[1]
Optical Rotation	[α]D ²⁰ = +16 ± 1° (c=1 in DMF); +5.0 to +7.0° (c=1 in MeOH)	[1]
Solubility	Soluble in methanol and Dimethylformamide (DMF)	[5]
Storage Conditions	2 - 8 °C, keep in a dry place	[1] [5]

Spectroscopic and Analytical Data

Analytical assessment is crucial to confirm the identity, purity, and chiral integrity of Fmoc-D-threonine before its use in synthesis.

Analysis	Specification	Reference(s)
Purity (HPLC)	≥97% to ≥98%	[1]
Enantiomeric Purity	≥99.5%	
Identity (IR)	Conforms to structure	

Spectroscopic Characteristics:

- Nuclear Magnetic Resonance (NMR): A ^1H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3-7.8 ppm), signals for the threonine backbone (α -H, β -H), and a doublet for the methyl group (γ -CH₃).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, a strong C=O stretch for the carbamate and carboxylic acid groups, and aromatic C-H stretches from the Fmoc group.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

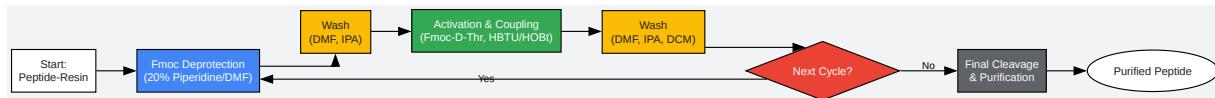
Experimental Protocols

The primary application of Fmoc-D-threonine is as a building block in Fmoc-based solid-phase peptide synthesis.^[6]

Protocol: Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for adding an Fmoc-D-threonine residue to a growing peptide chain on a solid support (e.g., Rink amide resin).

Materials:


- Peptide-resin with a free N-terminal amine
- Fmoc-D-threonine
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine^[7]
- Solvent: Anhydrous DMF (Dimethylformamide)^[7]
- Deprotection solution: 20% (v/v) piperidine in DMF^{[4][7]}

- Washing solvents: DMF, IPA (Isopropanol), DCM (Dichloromethane)

Methodology:

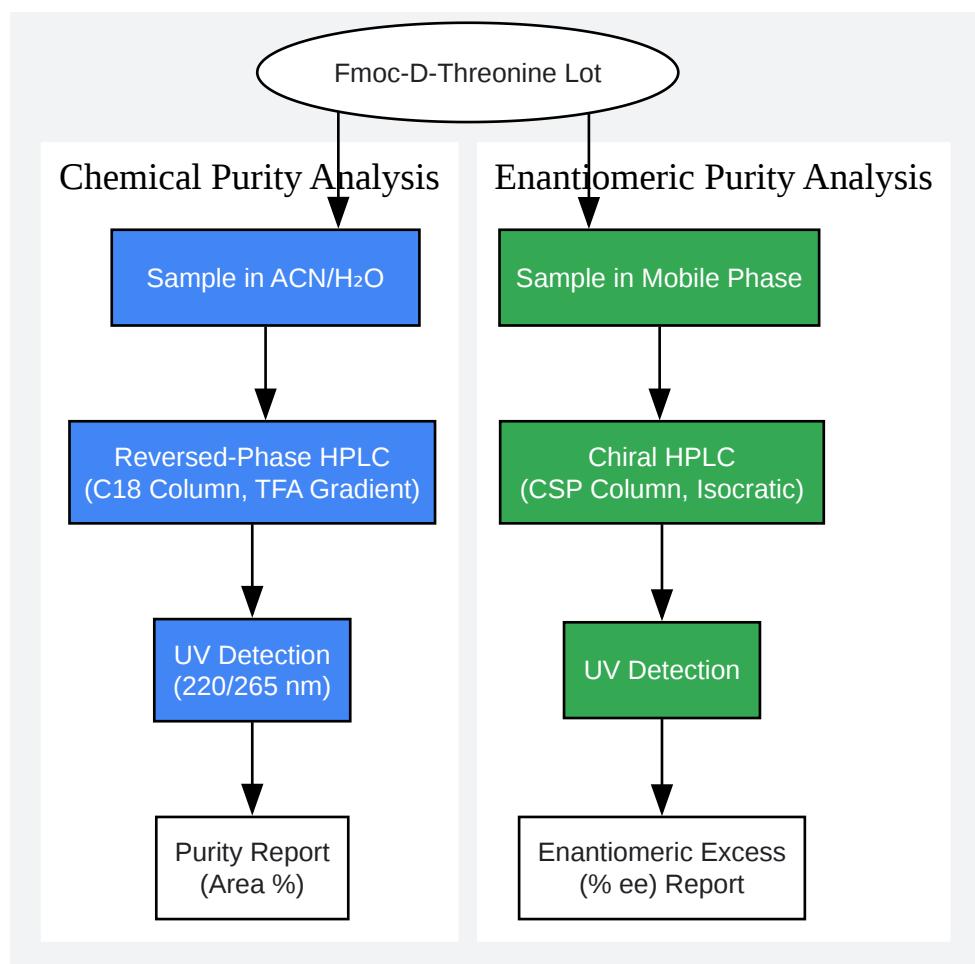
- Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[7]
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[7]
 - Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
- Washing: Wash the resin thoroughly to remove residual piperidine and the fulvene-piperidine adduct. A typical wash cycle is: DMF (x3), IPA (x2), DMF (x3).[3]
- Amino Acid Activation:
 - In a separate vial, dissolve Fmoc-D-threonine (3 eq.), HBTU (3 eq.), and HOEt (3 eq.) in a minimal amount of DMF.[3]
 - Add DIPEA (6 eq.) to the mixture. The solution will typically change color, indicating activation.
 - Allow the activation to proceed for 1-2 minutes.
- Coupling:
 - Add the activated Fmoc-D-threonine solution to the washed, deprotected resin.
 - Agitate the mixture at room temperature for 1-2 hours.
 - The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).[8]

- **Washing:** Drain the coupling solution and wash the resin extensively with DMF (x3), IPA (x2), and DCM (x3) to remove excess reagents and byproducts.[3]
- The peptide-resin is now ready for the next deprotection and coupling cycle.

[Click to download full resolution via product page](#)

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Protocol: Analytical Quality Control by HPLC


High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-D-threonine.[9]

Methodology for Purity Analysis (Reversed-Phase HPLC):

- **Sample Preparation:** Prepare a standard solution of Fmoc-D-threonine in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).
- **HPLC System:** Use a standard RP-HPLC system with a C18 column.
- **Mobile Phase:** A typical mobile phase gradient involves:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
 - Solvent B: Acetonitrile with 0.1% TFA
- **Gradient:** Run a linear gradient from low %B to high %B over 20-30 minutes to elute the compound.
- **Detection:** Monitor the elution profile using a UV detector at 220 nm and/or 265 nm (for the Fmoc group).[9]
- **Analysis:** Purity is determined by integrating the peak area of the main compound relative to the total peak area.

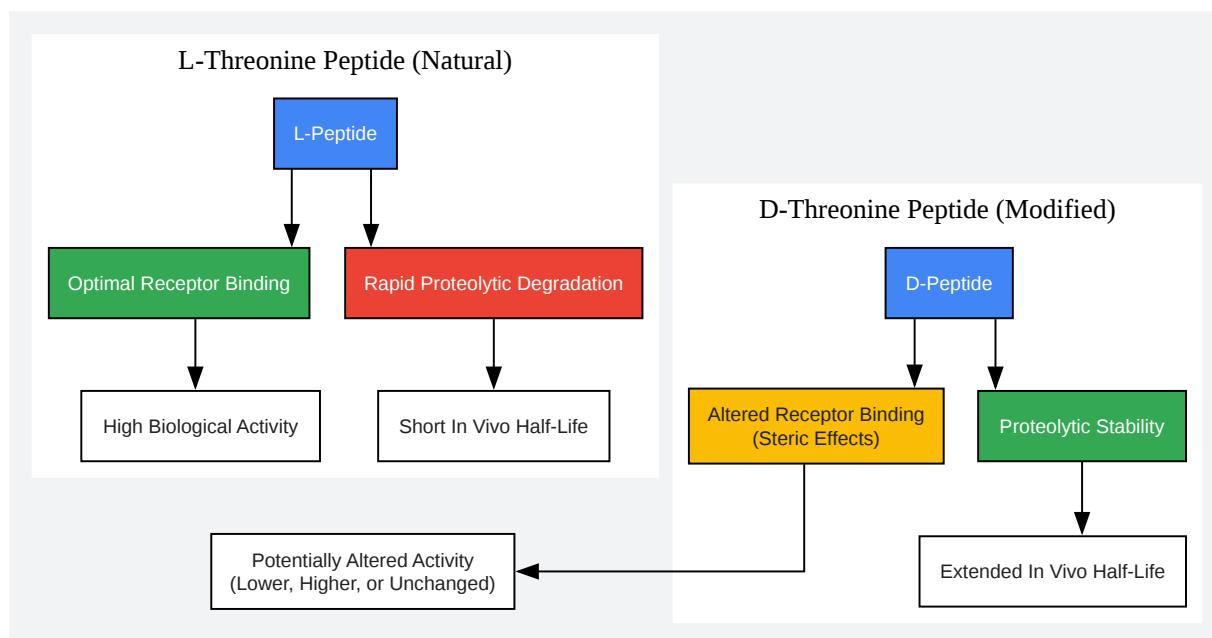
Methodology for Enantiomeric Purity (Chiral HPLC):

- System: Use an HPLC system equipped with a polysaccharide-based chiral stationary phase (CSP) column.[9]
- Mobile Phase: Isocratic mobile phases are common, often consisting of an organic modifier (e.g., Methanol or Acetonitrile) and an acidic additive (e.g., TFA or Formic Acid) in water.[9]
- Analysis: The D- and L-enantiomers will separate into two distinct peaks. Enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. For Fmoc-D-threonine, the peak corresponding to the D-enantiomer should be >99.5% of the total area.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for quality control of Fmoc-D-threonine.

Biological and Pharmacological Context


The primary reason to use Fmoc-D-threonine is to introduce a D-amino acid into a peptide sequence. This modification can have profound effects on the peptide's pharmacological properties.

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential.^[2] Replacing a key L-amino acid with its D-enantiomer can render the peptide bond resistant to enzymatic cleavage.^[2] This strategy significantly increases the peptide's stability and *in vivo* half-life.

However, this modification is not without potential consequences. The stereochemistry of amino acid side chains is often critical for high-affinity receptor binding and subsequent signal transduction.^[2] Changing an L-threonine to a D-threonine can alter the peptide's three-dimensional conformation, which may lead to:

- Reduced Binding Affinity (Higher K_d): The D-amino acid may introduce steric hindrance in the receptor's binding pocket.^[2]
- Altered Biological Activity (Higher IC_{50}): The precise orientation of the side chain may be necessary for agonistic or antagonistic activity.
- Unchanged or even Enhanced Activity: In some cases, the conformational change induced by the D-amino acid may be beneficial for receptor interaction.

Therefore, the substitution of L-threonine with D-threonine represents a trade-off between enhanced stability and potentially altered biological function, which must be empirically evaluated for each specific peptide therapeutic.^[2]

[Click to download full resolution via product page](#)

Caption: Conceptual impact of D-threonine substitution on peptide properties.

Conclusion

Fmoc-D-threonine is an indispensable reagent for modern peptide chemistry. Its well-defined physicochemical properties and compatibility with standard Fmoc-SPPS protocols allow for the precise incorporation of D-threonine into synthetic peptides. This strategic modification is a powerful tool for researchers and drug developers aiming to overcome the inherent instability of natural peptides, thereby enabling the creation of more robust and effective peptide-based therapeutics. Careful analytical quality control and empirical evaluation of biological activity are paramount to successfully leveraging the benefits of D-amino acid incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. FMOC-D-THR-OH | 157355-81-2 [chemicalbook.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. digital.csic.es [digital.csic.es]
- 9. phenomenex.com [phenomenex.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Fmoc-D-Threonine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557613#physicochemical-properties-of-fmoc-d-threonine\]](https://www.benchchem.com/product/b557613#physicochemical-properties-of-fmoc-d-threonine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com